CRF-1 Receptor Binding Affinity: Sub-Nanomolar Ki Comparable to Leading Clinical Antagonists
3,5-Bis(trifluoromethyl)benzenesulphonylguanidine exhibits a binding affinity (Ki) of 1 nM for the human CRF-1 receptor [1]. This value is equivalent to antalarmin (Ki = 1 nM) [2], a well-characterized non-peptide CRF-1 antagonist, and represents a 2.7-fold improvement over CP-154526 (Ki = 2.7 nM) , a widely used reference antagonist in the field.
| Evidence Dimension | Binding Affinity (Ki) for human CRF-1 receptor |
|---|---|
| Target Compound Data | Ki = 1 nM |
| Comparator Or Baseline | Antalarmin: Ki = 1 nM; CP-154526: Ki = 2.7 nM |
| Quantified Difference | Equipotent to antalarmin; 2.7-fold more potent than CP-154526 |
| Conditions | Displacement of [125I]-sauvagine from human CRF-1 receptor expressed in human IMR-32 cells [1]; comparable assays across literature for antalarmin and CP-154526 |
Why This Matters
For researchers selecting a CRF-1 antagonist tool compound or hit-to-lead starting point, this sub-nanomolar affinity places 3,5-bis(trifluoromethyl)benzenesulphonylguanidine among the most potent scaffolds available, offering a structurally distinct alternative to pyrimidine- and pyrrolopyrimidine-based antagonists.
- [1] BindingDB. BDBM50348782. 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. Ki: 1 nM (human CRF-1). View Source
- [2] ZFIN. Antalarmin. CHEBI:139557. Ki = 1 nM (CRF-1). View Source
